molecular formula C12H20N8O B5547466 1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

Cat. No.: B5547466
M. Wt: 292.34 g/mol
InChI Key: OCMHVADQOFKKFT-UHFFFAOYSA-N
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Description

1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound that features a triazine ring substituted with pyrrolidinyl groups and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrrolidine under controlled conditions to form the di-pyrrolidinyl derivative. This intermediate is then reacted with hydrazinecarboxamide to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of triazine derivatives with different substituents.

Scientific Research Applications

1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The pyrrolidinyl groups and the triazine ring play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds such as melamine and cyanuric acid share the triazine core structure but differ in their substituents and properties.

    Pyrrolidinyl Substituted Compounds: Similar compounds include those with pyrrolidinyl groups attached to different core structures, such as pyrrolidinyl benzonitriles.

Uniqueness

1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE is unique due to the combination of the triazine ring with pyrrolidinyl and hydrazinecarboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-amino-1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N8O/c13-9(21)20(14)12-16-10(18-5-1-2-6-18)15-11(17-12)19-7-3-4-8-19/h1-8,14H2,(H2,13,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMHVADQOFKKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N(C(=O)N)N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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